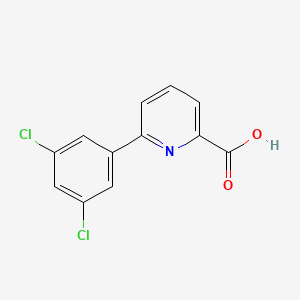

6-(3,5-Dichlorophenyl)picolinic acid

CAS No.: 863704-29-4

Cat. No.: VC11690154

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863704-29-4 |

|---|---|

| Molecular Formula | C12H7Cl2NO2 |

| Molecular Weight | 268.09 g/mol |

| IUPAC Name | 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |

| Standard InChI Key | GFUNWOQIZHCYOD-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(3,5-Dichlorophenyl)picolinic acid consists of a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 6-position with a 3,5-dichlorophenyl group. The molecular formula is , with a molecular weight of 272.10 g/mol . The dichlorophenyl moiety introduces steric and electronic effects that influence reactivity and biological activity, as seen in structurally related herbicides like picloram .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.10 g/mol |

| CAS Number | 1261980-57-7 |

| Hazard Statements | H302, H315, H319, H335 (harmful if swallowed; skin/eye irritant; respiratory irritant) |

Spectral Characteristics

While experimental data on spectral properties (e.g., NMR, IR) are unavailable in the provided sources, analogous compounds exhibit diagnostic peaks consistent with aromatic protons (6.8–8.2 ppm in -NMR), carboxylic acid protons (~12–13 ppm), and chlorine substituents . Computational modeling could predict vibrational modes for the dichlorophenyl and carboxylate groups.

Synthetic Methodologies

Challenges in Synthesis

Key hurdles include:

-

Regioselective introduction of the dichlorophenyl group at the 6-position of picolinic acid.

-

Minimizing dehalogenation side reactions during electrolytic steps .

-

Achieving high purity for agrochemical applications, as impurities may affect herbicidal efficacy .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

Molecular docking studies on AFB5 receptors reveal that:

-

The carboxylic acid group forms hydrogen bonds with Arg449 and Val485 .

-

Chlorine atoms at meta positions (3,5-) could stabilize receptor-ligand interactions through hydrophobic contacts .

-

Pyridine ring planarity is critical for binding, suggesting that the dichlorophenyl group must adopt a conformation that minimizes steric clash .

| Exposure Route | Precautionary Measures |

|---|---|

| Inhalation | Use fume hood or respiratory protection |

| Skin Contact | Wear nitrile gloves and lab coat |

| Eye Contact | Safety goggles required |

Environmental Considerations

No ecotoxicity data is available, but chlorinated aromatics generally exhibit persistence in soil. Degradation studies on similar compounds show half-lives of 30–90 days under aerobic conditions .

Industrial and Research Applications

Agrochemical Intermediates

The compound serves as a precursor in synthesizing:

-

Ester derivatives (e.g., methyl or ethyl esters) for enhanced foliar uptake.

-

Metal complexes (e.g., potassium salts) for aqueous formulations .

Materials Science

The rigid aromatic structure could facilitate development of:

-

Ligands for catalytic systems.

-

Monomers in high-performance polymers.

Future Research Directions

Bioactivity Screening

Priority areas include:

-

Arabidopsis root elongation assays to assess auxin-like activity .

-

Field trials against resistant weed species (e.g., Amaranthus palmeri).

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume